molecular formula C18H12Cl2N2O2S2 B2863222 (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide CAS No. 356572-04-8

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Cat. No.: B2863222
CAS No.: 356572-04-8
M. Wt: 423.33
InChI Key: JUCWIQXFGDZRGX-GDNBJRDFSA-N
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Description

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound that features a thiazolidinone ring, a phenylacetamide moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control of reaction conditions, minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and phenylacetamide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
  • Diclofenac Sodium

Uniqueness

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S2/c19-13-7-4-8-14(20)12(13)10-15-17(24)22(18(25)26-15)21-16(23)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCWIQXFGDZRGX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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